Aldose Reductase Inhibitory Potency — Direct IC₅₀ Comparison with Structurally Related Analog
In a standardized enzyme inhibition assay against human recombinant aldose reductase expressed in Escherichia coli BL21 (DE3) pLysS, N-isobutyl-1-imidazolecarboxamide demonstrated an IC₅₀ value of 56 nM, which is 2.2-fold more potent than a structurally related analog (CHEMBL1384494, BDBM50506668) tested under identical conditions, which exhibited an IC₅₀ of 125 nM [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human recombinant aldose reductase |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | Structurally related analog (CHEMBL1384494 / BDBM50506668): 125 nM |
| Quantified Difference | 2.2-fold greater potency (56 nM vs. 125 nM) |
| Conditions | Human recombinant aldose reductase expressed in E. coli BL21 (DE3) pLysS; NADPH oxidation assay using L-idose as substrate; data curated in BindingDB (entry 50506669) and ChEMBL |
Why This Matters
A 2.2-fold potency difference under identical assay conditions constitutes a meaningful SAR distinction that can directly influence compound prioritization in aldose reductase inhibitor screening cascades.
- [1] BindingDB. BDBM50506669 (CHEMBL4459307) and BDBM50506668 (CHEMBL1384494) IC₅₀ data against human recombinant aldose reductase. Data curated by ChEMBL, University of Messina. View Source
